molecular formula C14H14N6O B2771584 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine CAS No. 2415470-52-7

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine

Cat. No.: B2771584
CAS No.: 2415470-52-7
M. Wt: 282.307
InChI Key: IBWOKQKZYZAKSW-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent, particularly as a dual inhibitor of c-Met and Pim-1 kinases, which are implicated in cancer progression.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for cancer therapy. Its unique combination of structural features and biological activities differentiates it from other similar compounds .

Properties

IUPAC Name

6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-10-6-11(4-5-15-10)21-12-7-19(8-12)14-3-2-13-17-16-9-20(13)18-14/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWOKQKZYZAKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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